![molecular formula C12H15NO3 B1435906 N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide CAS No. 2097893-92-8](/img/structure/B1435906.png)
N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide
Overview
Description
“N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide” is a chemical compound with the CAS Number: 2097893-92-8 . It has a molecular weight of 221.26 and is a solid in physical form . The compound’s IUPAC name is N-(1-(2-methoxyphenyl)-1-oxopropan-2-yl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO3/c1-8(13-9(2)14)12(15)10-6-4-5-7-11(10)16-3/h4-8H,1-3H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide” is a solid . It has a molecular weight of 221.26 . The compound’s IUPAC name is N-(1-(2-methoxyphenyl)-1-oxopropan-2-yl)acetamide .Scientific Research Applications
Antimicrobial Agents : A study by (Debnath & Ganguly, 2015) synthesized derivatives of this compound, showing promising antibacterial and antifungal activities against various pathogenic microorganisms.
Green Synthesis in Chemical Industry : Research conducted by (Zhang Qun-feng, 2008) indicates its use in the production of azo disperse dyes, emphasizing a novel catalytic method for its synthesis.
Neural Nitric Oxide Synthase Inhibitors : A study by (Entrena et al., 2005) explored derivatives of this compound as potential neuroprotective agents by inhibiting neural nitric oxide synthase.
Traditional Chinese Medicine : Research by (Yang et al., 2015) identified N-acetyldopamine derivatives in traditional Chinese medicine, which utilizes derivatives for treating various conditions like sore throat and spasms.
Chemical Structure Analysis : A study by (Kalita & Baruah, 2010) focused on the spatial orientation of amide derivatives like this compound in chemical reactions.
Crystal Structure Studies : (Galushchinskiy et al., 2017) and (Peikow et al., 2006) conducted research on the crystal structures of related acetamides, essential for understanding their physical and chemical properties.
Metabolism and Toxicology : (Coleman et al., 2000) explored the metabolism of related chloroacetamide herbicides in human and rat liver microsomes, providing insights into their biological effects and potential toxicology.
Adrenergic Receptor Agonists : (Maruyama et al., 2012) synthesized and evaluated derivatives for potential use as selective β3-adrenergic receptor agonists, useful in treating obesity and diabetes.
Agricultural Chemistry : (Banks & Robinson, 1986) investigated the reception and activity of related acetamides in agricultural settings, crucial for understanding their environmental impact.
Safety And Hazards
properties
IUPAC Name |
N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(13-9(2)14)12(15)10-6-4-5-7-11(10)16-3/h4-8H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJERPXQMJPLVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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